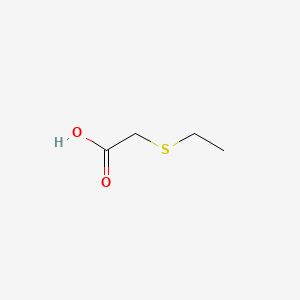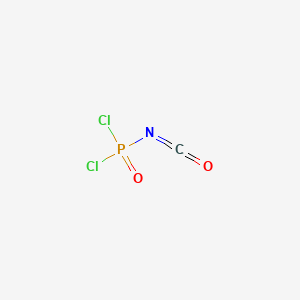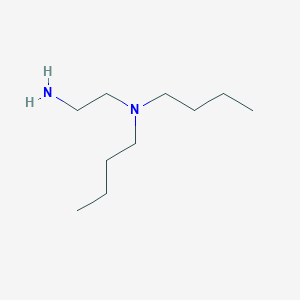
1,3-Dichloro-1,1-difluoropropane
Übersicht
Beschreibung
1,3-Dichloro-1,1-difluoropropane is an organic compound with the molecular formula C₃H₄Cl₂F₂. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use as an intermediate in the production of hydrofluorocarbons and other fluorinated compounds .
Wirkmechanismus
Pharmacokinetics
97 g/mol and density of 1339 g/cm³ suggest that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-1,1-difluoropropane. For instance, its volatility indicates that it will exist solely as a vapor in the ambient atmosphere . Moreover, it’s important to prevent its leakage or spillage to avoid environmental contamination .
Biochemische Analyse
Biochemical Properties
1,3-Dichloro-1,1-difluoropropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in the accumulation of substrates that are normally metabolized by these enzymes, thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical events, resulting in altered cellular functions. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates that can further affect cellular processes . Long-term exposure to the compound has been associated with chronic changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have also been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into reactive intermediates that can further interact with cellular components, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical effects and overall cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This localization can affect the compound’s activity and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-1,1-difluoropropane can be synthesized from 1,1,1,3-tetrachloropropane through a hydrofluorination process. The reaction involves the use of hydrogen fluoride and a zinc/chromia catalyst at elevated temperatures and pressures. The catalyst is first dried and pre-fluorinated before the reaction mixture is passed over it. The reaction conditions typically include a temperature of around 200°C and a pressure of 15 bar .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrofluorination methods. The process involves the reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst such as niobium pentachloride, tantalum pentachloride, or antimony pentachloride .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-1,1-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Common conditions include the use of strong bases such as sodium ethoxide or potassium tert-butoxide at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products include compounds where the chlorine or fluorine atoms are replaced by other functional groups such as hydroxyl, alkoxy, or amino groups.
Elimination Reactions: The major products include alkenes or other unsaturated hydrocarbons
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-1,1-difluoropropane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of hydrofluorocarbons and other fluorinated compounds.
Biology: It is used in studies related to the effects of halogenated hydrocarbons on biological systems.
Medicine: It is used in the development of pharmaceuticals that contain fluorine atoms for enhanced biological activity.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-1,1-difluoropropane: C₃H₄Cl₂F₂
1,3-Dichloro-2,2-difluoropropane: C₃H₄Cl₂F₂
1,1,1,3-Tetrachloropropane: C₃H₄Cl₄
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to undergo various substitution and elimination reactions makes it a valuable intermediate in the synthesis of other fluorinated compounds .
Eigenschaften
IUPAC Name |
1,3-dichloro-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABYHBTXHBSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231448 | |
| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-00-1 | |
| Record name | 1,3-Dichloro-1,1-difluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















